molecular formula C17H20N4O2S B2954873 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1798676-49-9

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2954873
CAS No.: 1798676-49-9
M. Wt: 344.43
InChI Key: WQMNGPPIUNJBAY-UHFFFAOYSA-N
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Description

"N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide" is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core linked via an ethyl chain to a tetrahydronaphthalene-sulfonamide moiety. The tetrahydronaphthalene (tetralin) group provides hydrophobicity and planar rigidity, while the sulfonamide group enhances solubility and hydrogen-bonding capacity, critical for target binding .

This compound’s synthesis likely involves multi-step reactions, including:

Imidazo[1,2-b]pyrazole formation: Cyclization of pyrazole derivatives with α-halo ketones or aldehydes.

Ethyl linker introduction: Alkylation or nucleophilic substitution to attach the ethyl chain.

Sulfonamide coupling: Reaction of the tetralin-sulfonyl chloride with the amine-terminated imidazo[1,2-b]pyrazole intermediate .

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-24(23,16-6-5-14-3-1-2-4-15(14)13-16)19-9-10-20-11-12-21-17(20)7-8-18-21/h5-8,11-13,19H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMNGPPIUNJBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the imidazo[1,2-b]pyrazole moiety and tetrahydronaphthalene skeleton, contribute to its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.

The biological activity of this compound is primarily attributed to its interaction with multiple biological targets. The imidazo[1,2-b]pyrazole ring is known for its ability to modulate various biochemical pathways:

  • Target Interaction : The compound exhibits affinity for several enzymes and receptors involved in critical cellular processes.
  • Biochemical Pathways : It has been shown to influence pathways related to inflammation, cancer progression, and microbial resistance.

Antitumor Activity

Research indicates that derivatives of imidazo[1,2-b]pyrazole exhibit potent antitumor effects. For instance:

  • Inhibitory Effects on Kinases : These compounds have demonstrated significant inhibitory activity against key kinases such as BRAF(V600E), which is crucial for tumor cell proliferation.
  • Cell Viability Studies : In vitro studies have shown that the compound reduces cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects:

  • Nitric Oxide Production : It has been reported to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO), a key mediator in inflammatory responses.
  • Cytokine Modulation : The compound can modulate cytokine production such as TNF-α and IL-6, which are pivotal in inflammatory processes.

Antimicrobial Activity

The compound shows promising antimicrobial properties:

  • Bacterial Membrane Integrity : Studies suggest that it disrupts bacterial membrane integrity leading to cell lysis.
  • Broader Spectrum of Activity : It has been evaluated against various bacterial strains and demonstrated effective antibacterial action.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of imidazo[1,2-b]pyrazole derivatives. Key observations include:

FeatureActivity
Imidazole RingEssential for enzyme interaction
Sulfonamide GroupEnhances solubility and bioavailability
TetrahydronaphthaleneContributes to binding affinity

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antitumor Efficacy : A study evaluated the efficacy of the compound in a murine model of cancer, demonstrating a significant reduction in tumor size when combined with existing chemotherapy agents.
  • Inflammation Models : In vivo experiments showed that treatment with this compound resulted in reduced inflammation markers in models of arthritis.
  • Antimicrobial Testing : Clinical isolates were tested against the compound showing effective inhibition of growth in resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Key Substituents Biological Relevance Reference
N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Imidazo[1,2-b]pyrazole + Tetralin Ethyl linker, sulfonamide Kinase inhibition (hypothesized)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1,2,3-Triazole + Naphthalene Acetamide, naphthyloxy-methyl Antimicrobial, anti-inflammatory
2-[3-Amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (2) Pyrazole + Naphthalino-thiazole Cyano, amino Anticancer, enzyme inhibition
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo-pyridine Cyano, nitro, ester Not specified
N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine Cyclopropane sulfonamide, hydroxyethyl Kinase-targeted therapies

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